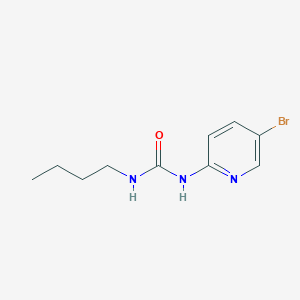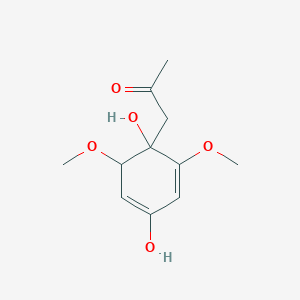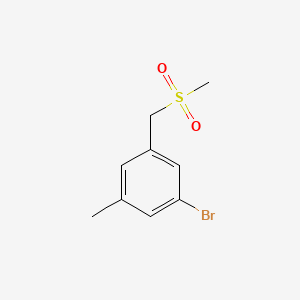
1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and a methylsulfonylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-methyl-5-((methylsulfonyl)methyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the sulfonyl group
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are sulfone derivatives.
Reduction: Products include debrominated benzene derivatives and reduced sulfonyl compounds
Applications De Recherche Scientifique
1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs and therapeutic agents.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methylsulfonylmethyl group is converted to a sulfone, involving the transfer of oxygen atoms. The molecular targets and pathways involved are specific to the type of reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-methyl-5-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a methylsulfonylmethyl group.
1-Bromo-3-(methylsulfonyl)benzene: Lacks the methyl group on the benzene ring.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Different substitution pattern on the benzene ring .
Uniqueness
1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene is unique due to the presence of both a bromine atom and a methylsulfonylmethyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C9H11BrO2S |
|---|---|
Poids moléculaire |
263.15 g/mol |
Nom IUPAC |
1-bromo-3-methyl-5-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H11BrO2S/c1-7-3-8(5-9(10)4-7)6-13(2,11)12/h3-5H,6H2,1-2H3 |
Clé InChI |
UZSWBSFOTDUIKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)Br)CS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


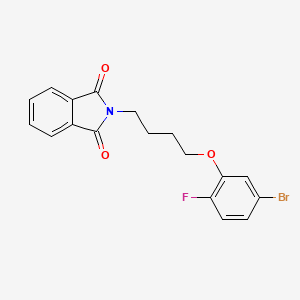
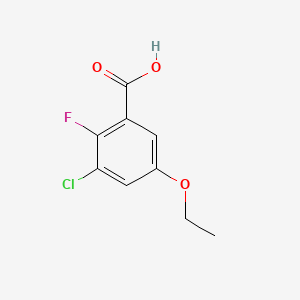
![N-[2-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B14765871.png)

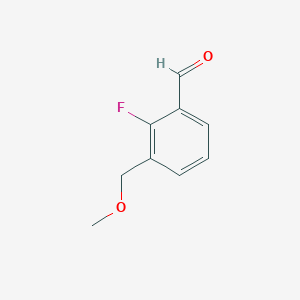
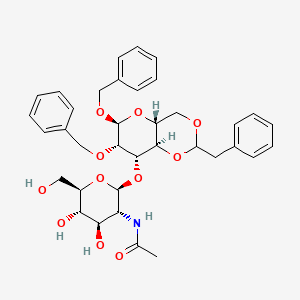
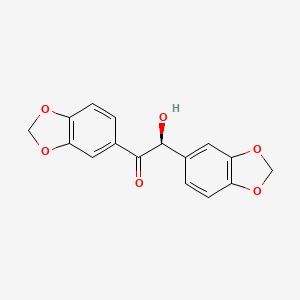
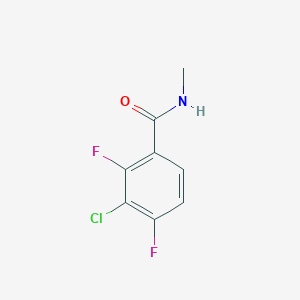


![(4-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765927.png)

